molecular formula C9H11NO2S B1660447 2-Phenyl-1,2-thiazolidine 1,1-dioxide CAS No. 76906-24-6

2-Phenyl-1,2-thiazolidine 1,1-dioxide

Cat. No. B1660447
CAS RN: 76906-24-6
M. Wt: 197.26 g/mol
InChI Key: BWJFQHYJOQVWGX-UHFFFAOYSA-N
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Description

2-Phenyl-1,2-thiazolidine 1,1-dioxide is a compound that belongs to the class of thiazolidinones . Thiazolidinones are biologically important five-membered heterocyclic rings that exhibit a wide range of biological activities .


Synthesis Analysis

Thiazolidinones, including this compound, can be synthesized through various methods. One common method involves the reaction of 1,2-aminothiols with aldehydes . This reaction is fast, efficient, and can be performed under physiological conditions .


Molecular Structure Analysis

The molecular structure of this compound consists of a five-membered heterocyclic ring, which is a common feature of thiazolidinones . This ring is decorated with two carbonyl groups at positions 2 and 4 .


Chemical Reactions Analysis

Thiazolidinones, including this compound, can undergo various chemical reactions. For instance, they can react with 1,2-aminothiols to form thiazolidine . This reaction is interesting because 1,2-aminothiols are naturally present in proteins as N-terminal cysteine .


Physical And Chemical Properties Analysis

Thiazolidinedione (TZD), a type of thiazolidinone, exists as a white crystalline solid with a melting point of 123–125°C and is bench stable when kept below 30°C . In terms of solubility, TZD is only sparingly soluble in a variety of common organic solvents including water, MeOH, EtOH, DMSO, and Et2O .

Mechanism of Action

Target of Action

Thiazolidine motifs, which are present in this compound, have been found in many potent biologically active compounds . These compounds have shown diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

It’s known that thiazolidine derivatives can react quickly with 1,2-aminothiols and aldehydes under physiological conditions . This type of bioorthogonal reaction offers enormous potential for the coupling of biomolecules in an efficient and biocompatible manner .

Biochemical Pathways

Thiazolidine derivatives have been found to exhibit a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

Thiazolidine derivatives have been noted for their diverse therapeutic and pharmaceutical activity, and various synthetic approaches have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity .

Result of Action

Thiazolidine derivatives have been found to exhibit a wide range of biological activities, suggesting that they may have multiple effects at the molecular and cellular level .

Action Environment

It’s known that the reaction between 1,2-aminothiols and aldehydes to form a thiazolidine product can occur under physiological conditions . This suggests that the compound’s action may be influenced by the physiological environment.

Advantages and Limitations for Lab Experiments

PTDO has several advantages for lab experiments. It is easy to synthesize and has a high purity level. PTDO is also stable under various conditions, which makes it a suitable candidate for long-term experiments. However, PTDO has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to use in aqueous solutions. Additionally, PTDO can be toxic to some cell types, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of PTDO. One potential application is in the development of new antibacterial, antifungal, and antiviral drugs. PTDO has been shown to have potent activity against various bacterial and fungal strains, which makes it a promising candidate for drug development. Additionally, PTDO has been found to have potential anticancer properties, which could be further explored for the development of new cancer therapies. Furthermore, the neuroprotective properties of PTDO could be studied further for the development of new treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's.

Scientific Research Applications

PTDO has been extensively studied for its potential applications in various scientific research areas. It has been found to exhibit antibacterial, antifungal, and antiviral activities. PTDO has also been studied for its potential anticancer properties. It has been shown to inhibit the growth of cancer cells and induce apoptosis. Furthermore, PTDO has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. It has been found to have neuroprotective properties and can prevent the formation of amyloid-beta plaques in the brain.

properties

IUPAC Name

2-phenyl-1,2-thiazolidine 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2S/c11-13(12)8-4-7-10(13)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWJFQHYJOQVWGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(S(=O)(=O)C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30300949
Record name 2-phenyl-1,2-thiazolidine 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30300949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

76906-24-6
Record name NSC140134
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=140134
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-phenyl-1,2-thiazolidine 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30300949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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